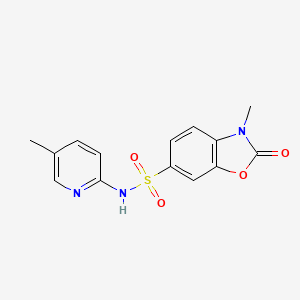
3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a benzoxazole core, which is known for its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. The process may include:
Formation of the Benzoxazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This is achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Pyridyl Group: This step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving kinase inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic systems.
Uniqueness
3-METHYL-N~6~-(5-METHYL-2-PYRIDYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-6-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H13N3O4S |
|---|---|
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
3-methyl-N-(5-methylpyridin-2-yl)-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-9-3-6-13(15-8-9)16-22(19,20)10-4-5-11-12(7-10)21-14(18)17(11)2/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
QTYQSNXPWNPGRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-methylbenzoate](/img/structure/B11085430.png)
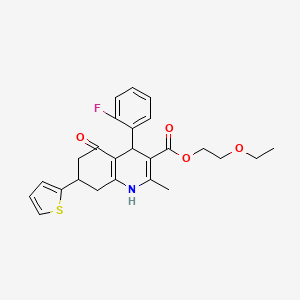
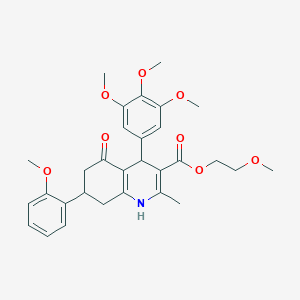
![2-{[2-(6-bromo-2-oxo-2H-chromen-3-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile](/img/structure/B11085447.png)
![Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate](/img/structure/B11085450.png)
![3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11085451.png)
![3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11085464.png)
![N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B11085466.png)
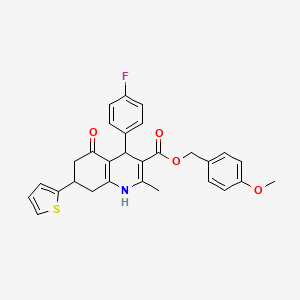
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B11085475.png)
![3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate](/img/structure/B11085478.png)
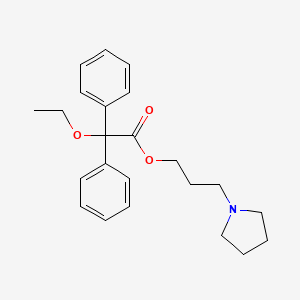
![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11085492.png)
![N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11085498.png)
